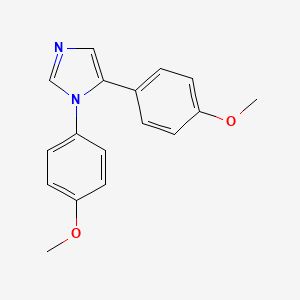

1,5-bis(4-methoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

852525-32-7 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

1,5-bis(4-methoxyphenyl)imidazole |

InChI |

InChI=1S/C17H16N2O2/c1-20-15-7-3-13(4-8-15)17-11-18-12-19(17)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |

InChI Key |

VWJKTSXAGACLQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=CN2C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Bis 4 Methoxyphenyl 1h Imidazole and Its Derivatives

Overview of Established Synthetic Approaches for Imidazole (B134444) Core Structures

The foundational methods for synthesizing the imidazole ring system rely on the condensation and cyclization of relatively simple acyclic precursors. These classical approaches have been refined over more than a century and remain fundamental in heterocyclic chemistry.

Classical Condensation Reactions (e.g., Debus-Radziszewski Imidazole Synthesis, Wallach Synthesis)

The Debus-Radziszewski imidazole synthesis stands as one of the most direct and versatile methods for preparing polysubstituted imidazoles. First reported in the 19th century, this reaction is a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) as the nitrogen source. wikipedia.orghandwiki.orgscribd.com The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde to form the imidazole ring. wikipedia.orgscribd.com

For the synthesis of diaryl-substituted imidazoles, such as derivatives of 1,5-bis(4-methoxyphenyl)-1H-imidazole, this reaction typically employs a substituted benzil (B1666583) (a 1,2-diaryl-1,2-ethanedione) and a substituted benzaldehyde (B42025). ijsrp.org For instance, the condensation of p-anisil (4,4'-dimethoxybenzil) with a substituted benzaldehyde and ammonium (B1175870) acetate (B1210297) in a suitable solvent like acetic acid yields the corresponding 2,4,5-triaryl-1H-imidazole. ijsrp.org

The Wallach synthesis , another classical method, provides a route to N-substituted imidazoles. jetir.orgiiste.org The original procedure involves treating an N,N'-dialkyloxamide with phosphorus pentachloride to yield a chlorine-containing intermediate, which is then reduced to form the imidazole ring. jetir.orgiiste.org While historically significant, this method is less commonly used for preparing aryl-substituted imidazoles like the title compound compared to the more adaptable Debus-Radziszewski approach. rsc.org Mechanistic studies suggest the reaction proceeds through nitrile ylide species. rsc.org

Cyclization Pathways Involving Key Precursors (e.g., from α-halo ketones, aminonitriles, dicarbonyl compounds)

The construction of the imidazole ring can also be achieved through the cyclization of various open-chain precursors that contain the necessary carbon and nitrogen atoms in a suitable arrangement.

A widely utilized method involves the reaction of α-halo ketones with amidines. orgsyn.org This approach is highly effective for preparing 2,4- and 2,5-disubstituted imidazoles. The α-halo ketone provides the C4-C5 fragment of the imidazole ring, while the amidine supplies the N1-C2-N3 portion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the condensation. orgsyn.org While traditionally performed in solvents like chloroform, modern protocols have been developed using less toxic solvent systems like aqueous tetrahydrofuran (B95107) (THF) to improve yields and scalability. orgsyn.org

Pathways involving dicarbonyl compounds are central to many imidazole syntheses, most notably the Debus-Radziszewski reaction. dbpedia.org Alternatively, α-hydroxy ketones can react with formamide, which serves as a source for two nitrogen atoms and one carbon atom, to yield substituted imidazoles. youtube.com A variation involves the reaction of α-acylaminoketones, which behave as 1,4-diketo compounds, to form the imidazole ring. iiste.org

Advanced and Green Synthetic Strategies for Imidazole Derivatives

In response to the growing demand for environmentally benign chemical processes, recent research has focused on developing advanced and green synthetic strategies. These methods aim to improve efficiency, reduce waste, and minimize the use of hazardous materials.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product that incorporates portions of all reactants, are a cornerstone of green chemistry. lupinepublishers.com The Debus-Radziszewski synthesis is a classic example of a three-component reaction. wikipedia.org Modern MCRs for synthesizing tetrasubstituted imidazoles often involve the one-pot condensation of a benzil derivative, an aldehyde, a primary amine, and ammonium acetate. lupinepublishers.comnih.gov

These reactions are highly convergent and atom-economical, offering significant advantages over traditional multi-step syntheses. lupinepublishers.com The use of various catalysts, including Lewis acids (e.g., FeCl₃/SiO₂) and zeolites, can enhance the efficiency and selectivity of these reactions, often allowing them to proceed under milder conditions. nih.govnih.gov

Table 1: Examples of Catalysts Used in MCR Synthesis of Substituted Imidazoles

| Catalyst | Reactants | Conditions | Advantage | Reference |

|---|---|---|---|---|

| FeCl₃/SiO₂ | Benzil, Acetal, NH₄OAc, Primary Amine | Solvent-free, 100°C | Heterogeneous, recyclable catalyst, high yields (82-93%) | nih.gov |

| ZSM-11 Zeolite | Benzil, Aldehyde, Aniline, NH₄OAc | Solvent-free, 110°C | Reusable catalyst, excellent yields, short reaction time | nih.gov |

| Urea-ZnCl₂ | Dicarbonyl, Aldehyde, NH₄OAc | Low-melting mixture (reaction medium) | Efficient, broad substrate scope | organic-chemistry.org |

| Benzoic Acid | Vinyl Azide, Aldehyde, Amine | Metal-free | Avoids toxic metal waste | organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.org By using microwave irradiation to rapidly and efficiently heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes. asianpubs.orgnih.govorientjchem.org

Microwave assistance has been successfully applied to various imidazole syntheses, including multicomponent reactions. nih.govorientjchem.org For example, the synthesis of 2,4,5-trisubstituted imidazoles via the Debus-Radziszewski method can be completed in a few minutes under microwave irradiation, compared to several hours using conventional heating. orientjchem.org This rapid heating also often leads to higher yields and cleaner reaction profiles. nih.gov The combination of microwave heating with solvent-free conditions further enhances the green credentials of these protocols. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Schiff Base formation from Imidazole Hydrazide | 60-180 min | 2-3 min | Significant time reduction | asianpubs.org |

| Debus-Radziszewski Synthesis | 1-2 hours | 5-7 min | Optimized for high yield | orientjchem.org |

| Epoxide Ring Opening with Imidazoles | N/A | 1 min | Rapid, efficient adduct generation | nih.gov |

Solvent-Free Reaction Conditions for Enhanced Sustainability

Performing reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates solvent waste, which is a major contributor to environmental pollution in the chemical industry. asianpubs.org The synthesis of substituted imidazoles has been successfully achieved under solvent-free, or "neat," conditions, often by heating a mixture of the reactants in the presence of a catalyst. asianpubs.orgresearchgate.net

This approach is particularly effective when combined with MCRs and microwave assistance. nih.gov For example, 1,2,4,5-tetrasubstituted imidazoles have been synthesized in high yields by heating a mixture of a diketone, an aldehyde, an amine, and ammonium acetate with a solid-supported catalyst like FeCl₃/SiO₂ or a zeolite without any solvent. nih.govnih.gov These solvent-free methods not only reduce environmental impact but also simplify product purification, as the need to remove a solvent is eliminated. nih.govasianpubs.org

Catalytic Synthesis Methodologies

Catalysis plays a crucial role in the efficient synthesis of imidazole derivatives, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions compared to conventional methods.

Acid Catalysis

Acid catalysis is a well-established method for the synthesis of substituted imidazoles, often employed in condensation reactions. The synthesis of lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives, which are structurally related to 1,5-disubstituted imidazoles, is frequently achieved by refluxing benzil, a substituted aldehyde, and ammonium acetate in glacial acetic acid. researchgate.net This method, a modification of the Debus-Radziszewski reaction, highlights the role of acetic acid not only as a solvent but also as a catalyst that facilitates the cyclocondensation process. researchgate.net

Microwave irradiation has been effectively combined with acid catalysis to accelerate the synthesis of 2-(substituted phenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazoles. In a notable solvent-free approach, a mixture of 4,4'-dimethoxybenzil, an aromatic aldehyde, and ammonium acetate is treated with a few drops of glacial acetic acid and irradiated in a microwave oven. This method significantly reduces reaction times to a matter of minutes while providing good yields of the desired trisubstituted imidazoles. researchgate.net

| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |

| 4,4'-Dimethoxybenzil, Aromatic Aldehyde, Ammonium Acetate | Glacial Acetic Acid | Microwave Irradiation (135 W), 1-7 min, Solvent-free | 2-(Aryl)-4,5-bis(4-methoxyphenyl)-1H-imidazole | 85-95 | researchgate.net |

| Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Reflux, 1-2 hours | 2,4,5-Triphenyl-1H-imidazole (Lophine) | ~90 | researchgate.net |

| Benzil, Substituted Aldehydes, Ammonium Acetate | InCl₃ | Reflux | 1-Substituted-2,4,5-triphenyl-1H-imidazoles | 79-96 | researchgate.net |

Table 1. Examples of Acid-Catalyzed Synthesis of Substituted Imidazoles

Transition Metal-Catalyzed Syntheses (e.g., Copper, Palladium, Iron, Nickel, Ruthenium, Titanium, Zirconium)

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of carbon-carbon and carbon-nitrogen bonds, which are essential steps in the synthesis of diaryl imidazoles.

A highly regioselective method for the synthesis of 1,5-diaryl-1H-imidazoles involves the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles. iau.ir In a specific example leading to a derivative of the target compound, 1-(4-methoxyphenyl)-1H-imidazole is coupled with 4-iodoanisole (B42571) in the presence of a palladium acetate and triphenylarsine (B46628) catalyst system. This reaction, conducted in DMF with cesium fluoride (B91410) as the base, selectively yields this compound. amazonaws.com This direct C-H arylation strategy avoids the need for pre-functionalized imidazole substrates at the C5 position. iau.ir

Copper catalysts are also employed in various imidazole syntheses. For instance, copper(I) iodide has been used to catalyze the synthesis of 2,4,5-trisubstituted imidazoles from benzoin (B196080) or benzil and aldehydes in the presence of ammonium acetate, affording excellent yields in short reaction times. nih.gov Nickel catalysts have been developed for the C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives, showcasing the versatility of transition metals in functionalizing the imidazole core. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-(4-Methoxyphenyl)-1H-imidazole | 4-Iodoanisole | Pd(OAc)₂ / AsPh₃ | CsF | DMF | 140 | 48 | This compound | 36 | amazonaws.com |

| 1-Aryl-1H-imidazoles | Aryl iodides | Pd(OAc)₂ / AsPh₃ | CsF | DMF | 140 | 24-48 | 1,5-Diaryl-1H-imidazoles | 36-81 | iau.ir |

| Benzoin/Benzil, Aldehydes | NH₄OAc | CuI | - | - | - | - | 2,4,5-Trisubstituted imidazoles | up to 95 | nih.gov |

| Imidazoles, Phenol derivatives | - | Ni(OTf)₂ / dcype | K₃PO₄ | t-amyl alcohol | - | - | C2-Arylated imidazoles | - | acs.org |

Table 2. Examples of Transition Metal-Catalyzed Synthesis of Diaryl Imidazoles

Heterogeneous Catalysis (including Polymer-Supported and Metal Oxide Catalysts)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Various solid-supported catalysts have been developed for imidazole synthesis.

Silica-supported sulfuric acid (H₂SO₄·SiO₂) has proven to be a highly efficient and reusable heterogeneous catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from the condensation of benzil or benzoin, an aldehyde, and ammonium acetate under solvent-free conditions. scirp.orgresearchgate.net This solid acid catalyst facilitates the reaction at elevated temperatures, leading to high yields and clean product formation. scirp.org

Zeolites, such as ZSM-11, have also been employed as reusable heterogeneous catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. The acidic properties and shape selectivity of zeolites contribute to their catalytic activity. nih.gov

Polymer-supported catalysts, such as poly(acrylic acid-co-vinyl imidazole) hydrogel-supported palladium (P(AA-co-VI)@Pd), have been developed for cross-coupling reactions in aqueous media, demonstrating the potential of polymer-based systems in the synthesis of complex organic molecules, including substituted imidazoles. nih.gov Metal oxides like titanium dioxide (TiO₂) have also been shown to promote the synthesis of 2,4,5-triarylimidazole derivatives from benzil, aromatic aldehydes, and ammonium acetate in ethanol (B145695), offering good yields and simple operational procedures. wikipedia.org

| Reactants | Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Benzil/Benzoin, Aldehyde, NH₄OAc | H₂SO₄·SiO₂ | 110 °C, Solvent-free, 45-75 min | 2,4,5-Triaryl-1H-imidazoles | 85-95 | scirp.org |

| 1,2-Diketone, Aldehyde, Aniline, NH₄OAc | ZSM-11 Zeolite | Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | High | nih.gov |

| Benzil, Aldehyde, NH₄OAc | TiO₂ | Reflux in Ethanol | 2,4,5-Triarylimidazoles | Good | wikipedia.org |

| Vinyl imidazole, Acrylic acid, PdCl₂ | Self-supported hydrogel | Heat-initiated polymerization | P(AA-co-VI)@Pd catalyst for coupling reactions | - | nih.gov |

Table 3. Examples of Heterogeneous Catalysis in Imidazole Synthesis

Nanocatalysis in Imidazole Formation

The application of nanocatalysts in organic synthesis has gained significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity.

Magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have been successfully used as a catalyst for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under ultrasound irradiation at room temperature. oiccpress.com The nanosize of the catalyst is believed to create a "nanoreactor" environment, accelerating the reaction and leading to high yields in short reaction times. A key advantage of magnetic nanoparticles is their easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling. oiccpress.com Other studies have explored Fe₃O₄ nanoparticles functionalized with chitosan (B1678972) or supporting copper complexes, further enhancing their catalytic efficacy and reusability in the synthesis of polysubstituted imidazoles. tandfonline.comresearchgate.net

Metal oxide nanoparticles, such as chromium(III) oxide (Cr₂O₃) and zinc oxide (ZnO), have also been utilized as efficient heterogeneous catalysts. Greenly synthesized Cr₂O₃ nanoparticles have been used for the microwave-assisted synthesis of polysubstituted imidazoles in water, demonstrating high yields and short reaction times. nih.gov ZnO nanoparticles have been shown to promote the four-component reaction of amino acids to produce imidazole derivatives in water at room temperature. nih.gov

| Reactants | Nanocatalyst | Conditions | Product Type | Yield (%) | Reference |

| Benzil, Aldehyde, NH₄OAc | Fe₃O₄ NPs | Ultrasound, Room Temperature | 2,4,5-Trisubstituted imidazoles | High | oiccpress.com |

| Benzil, Aromatic Aldehydes, NH₄OAc | Cr₂O₃ NPs | Microwave Irradiation, Water | Polysubstituted imidazoles | up to 97 | nih.gov |

| Amino acids, Trichloroacetonitrile, Amides, Alkyl bromides | ZnO NPs | Water, Room Temperature | Imidazole derivatives | Excellent | nih.gov |

| Benzil, Aldehyde, Primary Amine, NH₄OAc | CoCuFe₂O₄ | Ultrasound (70 W), 10-20 min | 1,2,4,5-Tetrasubstituted imidazoles | 83-93 | nih.gov |

Table 4. Examples of Nanocatalysis in Imidazole Synthesis

Ultrasonic Irradiation Techniques in Imidazole Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green and efficient technique in organic synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net

Ultrasound irradiation has been widely applied to the synthesis of various imidazole derivatives, often in combination with different catalytic systems. For instance, the Debus-Radziszewski synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-diketone, an aldehyde, and ammonium acetate can be significantly enhanced by ultrasound. oiccpress.com This approach often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. researchgate.net

The synthesis of 1,2,4,5-tetrasubstituted imidazoles has been effectively promoted by the combination of ultrasonic irradiation and nano-magnesium aluminate spinel (MgAl₂O₄) as a Lewis acid catalyst, achieving yields of up to 98%. mdpi.com Similarly, the use of magnetic Fe₃O₄ nanoparticles as a catalyst under ultrasound irradiation provides an efficient and environmentally friendly route to trisubstituted imidazoles. oiccpress.com The synergy between the high surface area of the nanocatalyst and the energetic effects of ultrasound leads to remarkable efficiency.

| Reactants | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| Benzil, Aldehyde, NH₄OAc | Fe₃O₄ NPs, Ultrasound, Room Temperature | - | High | oiccpress.com |

| Benzil, Aldehyde, Amine, NH₄OAc | Nano-MgAl₂O₄, Ultrasound (50 kHz), 60 °C | - | up to 98 | mdpi.com |

| Benzil, Aldehyde, NH₄OAc | Diethyl bromophosphate, Ultrasound (35 kHz) | - | 97 | ijprajournal.com |

| Aldehyde, Benzil, Amine, NH₄OAc | CoCuFe₂O₄ nanocatalyst, Ultrasound (70 W) | 10-20 | 83-93 | nih.gov |

Table 5. Examples of Ultrasonic Irradiation in Imidazole Synthesis

Specific Synthetic Pathways to this compound and Directly Substituted Analogs

The most direct and regioselective synthetic pathway reported for a this compound derivative is through a palladium-catalyzed direct C-H arylation. This method involves the coupling of a 1-aryl-1H-imidazole with an aryl halide.

Specifically, the synthesis of this compound has been achieved by the reaction of 1-(4-methoxyphenyl)-1H-imidazole with 4-iodoanisole. The reaction is catalyzed by a system comprising palladium(II) acetate and triphenylarsine, with cesium fluoride serving as the base in dimethylformamide (DMF) as the solvent. The reaction mixture is heated at 140 °C for 48 hours to afford the desired product. Although the reported yield is moderate (36%), this method provides a clear and regioselective route to the 1,5-disubstituted product. amazonaws.com

The synthesis of the starting material, 1-(4-methoxyphenyl)-1H-imidazole, can be accomplished via a copper(I)-catalyzed reaction of imidazole with 4-iodoanisole. amazonaws.com

An alternative conceptual approach for the synthesis of 1,5-disubstituted imidazoles is the Van Leusen imidazole synthesis. This reaction involves the base-induced cycloaddition of a sulfonylmethyl isocyanide (TosMIC) to a carbon-nitrogen double bond (imine). While a specific application to this compound is not detailed in the provided sources, this methodology is a known route for preparing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. oiccpress.com

The Debus-Radziszewski reaction, a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an amine (in place of ammonia), can theoretically be adapted to synthesize N-substituted imidazoles. nih.gov For the target compound, this would conceptually involve the reaction of a suitable 1,2-dicarbonyl, an aldehyde, and 4-methoxyaniline. However, this reaction typically yields 1,2,4,5-tetrasubstituted or 2,4,5-trisubstituted imidazoles, and achieving the specific 1,5-disubstitution pattern of the target molecule would require a carefully designed reaction strategy that is not explicitly described in the available literature.

Condensation Reactions Involving Bis(4-methoxyphenyl)ethanedione (p-Anisil)

A foundational and widely utilized method for the synthesis of 4,5-bis(4-methoxyphenyl)-substituted imidazoles involves the condensation of bis(4-methoxyphenyl)ethanedione, commonly known as p-anisil, with an aldehyde and a nitrogen source, typically ammonium acetate. This approach, a variation of the Radziszewski reaction, provides a straightforward route to 2,4,5-triaryl-1H-imidazoles.

In a typical procedure, substituted benzaldehydes are condensed with p-anisil and ammonium acetate to yield the corresponding 2-substituted-4,5-bis(4-methoxyphenyl)-1H-imidazoles. ijsrp.org The reaction mechanism is believed to involve the initial formation of a diimine intermediate from p-anisil and ammonia (from ammonium acetate), which then reacts with the aldehyde. Subsequent cyclization and dehydration-aromatization lead to the formation of the stable imidazole ring.

The versatility of this method allows for the introduction of various substituents at the C-2 position of the imidazole ring by simply changing the aldehyde component. For instance, the reaction of p-anisil, an appropriate aldehyde, and ammonium acetate in refluxing glacial acetic acid is a common protocol for preparing a variety of 1-hydroxy-2,4,5-triaryl imidazole derivatives. nih.gov

Below is a table summarizing representative examples of this condensation reaction.

| Aldehyde Reactant | Resulting C-2 Substituent | Reference |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl (B3050149) | nih.gov |

| Substituted Benzaldehydes | Substituted Phenyl | ijsrp.org |

This method's primary advantage lies in its operational simplicity and the ready availability of the starting materials.

N-Arylation and Related Substitutions (e.g., via Copper(I)-Catalyzed Reactions)

N-arylation reactions are crucial for the synthesis of 1-aryl-substituted imidazoles, including derivatives of this compound. Copper-catalyzed cross-coupling reactions, particularly Ullmann-type couplings, have become a mainstay for forming the N-aryl bond under milder conditions than traditional methods. thieme-connect.com These reactions typically involve the coupling of an NH-imidazole with an aryl halide.

Efficient catalyst systems, often combining a copper(I) source like CuBr or Cu₂O with a chelating ligand, have been developed to facilitate this transformation. organic-chemistry.orgacs.org For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an effective ligand for the copper-catalyzed N-arylation of imidazoles with both aryl iodides and bromides under mild conditions. acs.orgnih.gov The addition of poly(ethylene glycol) can further accelerate the reaction. acs.orgnih.gov Pyridin-2-yl β-ketones have also been employed as supporting ligands for copper(I) bromide-catalyzed N-arylation, allowing the reactions to proceed at lower temperatures (60–80 °C) and with shorter reaction times. thieme-connect.comorganic-chemistry.org

This methodology is compatible with a wide range of functional groups on both the imidazole and the aryl halide, allowing for the synthesis of a diverse library of N-arylated imidazoles. organic-chemistry.org The general reaction scheme involves the formation of a copper-imidazole complex, followed by oxidative addition of the aryl halide and subsequent reductive elimination to yield the N-arylated product.

The table below showcases different conditions used for copper-catalyzed N-arylation.

| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuBr (5 mol%) | Pyridin-2-yl β-ketone (10 mol%) | Cesium Carbonate | DMSO | 60-80 | organic-chemistry.org |

| Cu₂O | 4,7-Dimethoxy-1,10-phenanthroline | Cesium Carbonate | Not Specified | Mild | acs.org |

Palladium-catalyzed reactions have also been explored for the synthesis of 1,5-diaryl-1H-imidazoles through direct C-H functionalization, offering an alternative route to these structures. amazonaws.com

One-Pot Synthetic Procedures for Multisubstituted Imidazoles

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to constructing complex molecules like multisubstituted imidazoles from simple precursors in a single synthetic operation. isca.metandfonline.com These methods are particularly valuable for generating libraries of compounds for screening purposes.

The synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved through the condensation of a 1,2-diketone (such as p-anisil), an aldehyde, and ammonium acetate (for trisubstituted imidazoles) or a primary amine (for tetrasubstituted imidazoles). iau.iroiccpress.com Various catalysts have been employed to promote these reactions, including p-toluenesulfonic acid (PTSA), which provides good yields under mild conditions. isca.me The use of heterogeneous catalysts, such as nano-LaMnO₃, has also been reported, offering advantages like catalyst reusability and solvent-free conditions. iau.iroiccpress.com

These MCRs are valued for their operational simplicity, mild reaction conditions, use of inexpensive reagents, and high yields. isca.me They allow for the systematic variation of substituents at the N-1, C-2, C-4, and C-5 positions of the imidazole ring by simply changing the corresponding building blocks (amine, aldehyde, and diketone). tandfonline.comnih.gov

| Reactants | Catalyst | Conditions | Product Type | Reference |

| Aldehyde, p-Anisil, Ammonium Acetate | p-Toluenesulfonic acid (PTSA) | Ethanol | 2,4,5-Trisubstituted Imidazole | isca.me |

| Aldehyde, p-Anisil, Ammonium Acetate/Amine | Nano-LaMnO₃ | 80 °C, Solvent-free | Tri- and Tetrasubstituted Imidazoles | iau.iroiccpress.com |

| Aldehyde, p-Anisil, Ammonium Acetate, Amine | Acetic Acid | Reflux | Tetrasubstituted Imidazole | tandfonline.com |

Regioselective Synthesis Strategies for Substituted Imidazoles

Regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted imidazoles. Several strategies have been developed to control the placement of substituents on the imidazole ring.

One approach involves the use of directing groups to guide the functionalization of a pre-existing imidazole core. While the imidazole ring itself can be prone to C-H insertions, specific directing groups can steer metal-catalyzed C-H functionalization to a particular position. rsc.org

Another strategy focuses on building the imidazole ring in a stepwise manner that locks in the desired regiochemistry. For example, a divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed based on the regiocontrolled N-alkylation of a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. acs.org The isomerization of this intermediate can be controlled, allowing for selective access to different regioisomers. acs.org

The synthesis of 1,4-disubstituted imidazoles has been achieved with complete regioselectivity through a sequence involving a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization cascade. rsc.org For the synthesis of 1,2,4-trisubstituted imidazoles, a base-mediated domino reaction of an amidine scaffold with a phenacyl bromide has been shown to proceed regioselectively. tandfonline.com The reaction proceeds via monoalkylation of the amidine followed by cyclization to exclusively form the 1,2,4-isomer. tandfonline.com

These strategies are essential for accessing specific isomers of substituted imidazoles that might be difficult to obtain through classical condensation or multicomponent reactions where mixtures of regioisomers can be a common issue.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Methoxy (B1213986) Protons

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For 1,5-bis(4-methoxyphenyl)-1H-imidazole, the ¹H NMR spectrum can be divided into distinct regions corresponding to the imidazole (B134444) ring protons, the aromatic protons of the two methoxyphenyl groups, and the methoxy group protons.

Detailed Research Findings: Specific experimental ¹H NMR data for this compound is not available in the reviewed literature. However, based on the analysis of related structures such as 1-(4-methoxyphenyl)-1H-imidazole, a theoretical spectrum can be predicted. iucr.org

Imidazole Protons: The imidazole ring is expected to show three distinct signals for the protons at the C2, C4, and N-H positions (if tautomerism occurs, though in a 1,5-disubstituted imidazole, the N-H proton is absent unless protonation occurs). The proton at the C2 position would likely appear as a singlet in the downfield region (typically δ 7.8-8.2 ppm). The proton at the C4 position would also be a singlet, appearing slightly more upfield (δ 7.2-7.6 ppm).

Aromatic Protons: Each of the two para-substituted methoxyphenyl rings will exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The protons ortho to the methoxy group are expected to resonate at approximately δ 6.9-7.1 ppm, while the protons ortho to the imidazole ring attachment point would be shifted further downfield to around δ 7.3-7.7 ppm due to the electronic effects of the heterocyclic ring.

Methoxy Protons: The six protons of the two equivalent methoxy (-OCH₃) groups are expected to produce a sharp singlet in the upfield region of the spectrum, typically around δ 3.8-3.9 ppm. iucr.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Imidazole C2-H | 7.8 - 8.2 | Singlet (s) |

| Imidazole C4-H | 7.2 - 7.6 | Singlet (s) |

| Aromatic (ortho to Imidazole) | 7.3 - 7.7 | Doublet (d) |

| Aromatic (ortho to -OCH₃) | 6.9 - 7.1 | Doublet (d) |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete analysis of the carbon framework.

Detailed Research Findings: As with ¹H NMR, specific experimental ¹³C NMR data for this compound is not documented in the available search results. The predicted chemical shifts are based on data for 1-(4-methoxyphenyl)-1H-imidazole and general substituent effects. iucr.org

Imidazole Carbons: The three carbon atoms of the imidazole ring (C2, C4, and C5) are expected to resonate in the δ 115-140 ppm range. The C2 carbon, situated between two nitrogen atoms, is typically the most downfield. The C5 carbon, bearing a methoxyphenyl group, would be significantly shifted compared to an unsubstituted imidazole.

Aromatic Carbons: The methoxyphenyl groups will show four distinct signals. The ipso-carbons (attached to the imidazole ring and the methoxy group) will have characteristic shifts. The carbon attached to the oxygen (C-O) is expected around δ 158-161 ppm, while the carbon attached to the imidazole nitrogen (C-N) would be in the δ 130-135 ppm region. The other aromatic carbons (CH) will appear in the typical δ 114-130 ppm range.

Methoxy Carbon: The carbon atom of the methoxy group (-OCH₃) is expected to produce a signal in the upfield region, typically around δ 55-56 ppm. iucr.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 135 - 140 |

| Imidazole C4 | 128 - 132 |

| Imidazole C5 | 118 - 125 |

| Aromatic C-O | 158 - 161 |

| Aromatic C-N / C-C (ipso) | 130 - 135 |

| Aromatic CH | 114 - 130 |

| Methoxy (-OCH₃) | 55 - 56 |

Solid-State NMR for Structural and Dynamic Insights in Imidazole-Based Materials

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights that are inaccessible in solution-state NMR. For imidazole-based materials, ssNMR is particularly useful for probing intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.

Detailed Research Findings: High-resolution solid-state ¹H NMR, achieved under fast magic-angle spinning (MAS) conditions, can resolve resonances in hydrogen-bonding regions, which are often averaged out in solution. This technique allows for the direct characterization of proton mobility and the mechanisms of proton transport in imidazole-based systems, which is crucial for applications like proton-conducting membranes in fuel cells. Advanced ssNMR methods can also measure the relative strength of ¹H-¹H dipolar interactions, which are directly related to molecular mobility and can differentiate between ordered (rigid) and disordered (mobile) domains within a material. While specific ssNMR studies on this compound are not available, the techniques are broadly applicable to this class of compounds to understand their supramolecular structure and dynamics in the solid state.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that can be used for identification and functional group analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). It is highly effective for identifying the functional groups present in a compound.

Detailed Research Findings: An experimental FT-IR spectrum for this compound is not available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule, with reference to spectra of related compounds like 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole. ijrar.org

Aromatic C-H Stretch: Weak to medium bands are expected in the 3100–3000 cm⁻¹ region.

Aliphatic C-H Stretch: The methoxy group (-OCH₃) protons will give rise to stretching vibrations typically observed between 2960-2840 cm⁻¹.

C=C and C=N Stretching: The aromatic ring and imidazole ring C=C and C=N stretching vibrations will produce a series of medium to strong bands in the 1615–1450 cm⁻¹ region. A strong band around 1515 cm⁻¹ is characteristic of para-substituted benzene (B151609) rings.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will exhibit a strong, characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the para-substituted rings are expected as a strong band in the 850–810 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2960 - 2840 | Medium |

| Aromatic C=C / Imidazole C=N Stretch | 1615 - 1450 | Strong-Medium |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Medium |

| Aromatic C-H Out-of-Plane Bend | 850 - 810 | Strong |

Fourier Transform Raman (FT-Ra) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

Detailed Research Findings: Specific FT-Raman data for this compound is not available. The predicted spectrum would show strong signals for vibrations that involve significant changes in polarizability.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the phenyl and imidazole rings are expected to be prominent in the Raman spectrum, typically appearing in the 1610-1580 cm⁻¹ and around the 1000 cm⁻¹ regions.

Symmetric C-H Stretching: Aromatic C-H stretching vibrations around 3060 cm⁻¹ are also expected to be clearly visible.

Other Modes: While C-O and C-N stretching modes are also Raman active, the most characteristic features would be the symmetric vibrations of the aromatic systems. A study on the related 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole confirms the presence of aromatic C-H stretching and ring vibrations in its FT-Raman spectrum. ijrar.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the fragmentation pathways of this compound. Techniques such as High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable.

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. For instance, in the analysis of related imidazole derivatives, HRMS-ESI has been used to confirm the calculated mass of protonated molecules ([M+H]⁺), providing strong evidence for the proposed structures. rsc.org The high resolution distinguishes between ions of very similar mass, which is crucial for unambiguous formula assignment.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which simplifies the confirmation of the molecular weight. By adjusting the instrumental parameters, such as the cone voltage, controlled fragmentation can be induced. This process, often studied through tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns. mdpi.comnih.gov The fragmentation of imidazole derivatives often involves cleavages within the imidazole ring and the loss of substituents from the phenyl rings. nih.govresearchgate.net The study of these fragmentation pathways is essential for the structural elucidation of unknown compounds and for distinguishing between isomers. mdpi.comnih.gov

Table 1: Representative Mass Spectrometry Data for Imidazole Derivatives

| Technique | Ion Type | Purpose | Reference |

|---|---|---|---|

| HRMS-ESI | [M+H]⁺ | Accurate mass measurement and formula determination | rsc.org |

| ESI-MS/MS | Fragment Ions | Structural elucidation through fragmentation patterns | mdpi.comnih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are employed to investigate the electronic properties of this compound. These techniques provide insights into the electronic transitions and photophysical behavior of the molecule.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption maxima (λmax) correspond to electronic transitions, typically π→π* and n→π*, within the molecule. For imidazole derivatives, the absorption spectra are influenced by the aromatic rings and the imidazole core. researchgate.net The presence of methoxy groups on the phenyl rings can cause a bathochromic (red) shift in the absorption bands compared to unsubstituted analogs. The solvent environment can also affect the position and intensity of these bands, a phenomenon known as solvatochromism. nih.gov

Fluorescence spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. The emission spectrum is typically mirror-imaged to the absorption spectrum and occurs at longer wavelengths (lower energy), with the difference being the Stokes shift. nih.gov The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The photophysical properties of imidazole-based molecules, including their fluorescence, can be significantly affected by their molecular structure and environment. semanticscholar.org For example, aggregation-induced emission (AIE) is a phenomenon observed in some imidazole derivatives where fluorescence is enhanced in the aggregated or solid state. semanticscholar.org

Table 2: Photophysical Data for a Representative Imidazole Derivative

| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |

|---|

Single Crystal X-Ray Diffraction for Definitive Molecular and Crystal Structure Determination

Table 3: Crystallographic Data for a Related Imidazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | iosrjournals.org |

| Space Group | Pca21 | iosrjournals.org |

| a (Å) | 19.0002(15) | iosrjournals.org |

| b (Å) | 6.0827(4) | iosrjournals.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.

This comparison serves as a crucial check for the purity and empirical formula of the synthesized compound. A close agreement between the found and calculated values provides strong evidence for the compound's composition. For example, for a related benzimidazole (B57391) derivative with the formula C₂₁H₂₄N₂O₄, the calculated elemental composition is C, 68.46%; H, 6.57%; N, 7.60%. The experimentally found values were C, 68.44%; H, 6.53%; N, 7.57%, which are in excellent agreement. mdpi.com This level of accuracy is essential for validating the identity of a newly synthesized compound. mdpi.com

Table 4: Elemental Analysis Data for a Representative Benzimidazole Derivative (C₂₁H₂₄N₂O₄)

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| Carbon (C) | 68.46 | 68.44 | mdpi.com |

| Hydrogen (H) | 6.57 | 6.53 | mdpi.com |

Computational and Theoretical Investigations of 1,5 Bis 4 Methoxyphenyl 1h Imidazole

Quantum Chemical Methodologies for Molecular System Modeling

The foundation of modern computational chemistry lies in the principles of quantum mechanics. By solving the Schrödinger equation, or approximations of it, for a given molecule, researchers can obtain a wealth of information about its properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of the molecule in its lowest energy state, known as the ground state.

A critical component of DFT is the exchange-correlation functional, which approximates the complex many-electron interactions. The choice of functional significantly impacts the accuracy of the calculations. For organic molecules like imidazole (B134444) derivatives, hybrid functionals are often employed. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a popular and widely used choice that combines the strengths of both Hartree-Fock theory and DFT. researchgate.netnih.govorientjchem.org Other functionals may also be tested to ensure the reliability of the results.

Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For 1,5-bis(4-methoxyphenyl)-1H-imidazole, this would involve determining the dihedral angles between the imidazole ring and the two methoxyphenyl substituents to identify the lowest energy conformer.

A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The size and quality of the basis set affect the accuracy of the calculation. Larger basis sets provide more accurate results but are computationally more demanding. Common choices for molecules containing carbon, nitrogen, oxygen, and hydrogen include Pople-style basis sets like 6-31G(d,p) or 6-311G(d,p), and Dunning's correlation-consistent basis sets such as cc-pVDZ. ijrar.org The selection of an appropriate basis set is a crucial step and is often validated by comparing calculated properties with experimental data where available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

To understand how the molecule interacts with light, such as in UV-Vis spectroscopy, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths. nih.govresearchgate.netnih.gov This information is crucial for predicting the absorption and emission spectra of this compound and understanding its photophysical properties.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more expensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for smaller molecules. For a molecule the size of this compound, these methods might be used to benchmark the results obtained from DFT calculations for specific properties.

Summary of Computational Approaches

The table below summarizes the key computational methodologies and their applications in the theoretical study of molecules like this compound.

| Methodology | Purpose | Key Considerations | Typical Software |

| Density Functional Theory (DFT) | Calculation of ground state electronic structure and properties (geometry, energies, vibrational frequencies). | Choice of exchange-correlation functional (e.g., B3LYP). | Gaussian, ORCA, NWChem |

| Geometry Optimization | Finding the lowest energy molecular structure. | Identification of all stable conformers. | Included in most quantum chemistry packages. |

| Basis Set Selection | Representing atomic orbitals in the calculation. | Balancing accuracy and computational cost (e.g., 6-31G(d,p), cc-pVDZ). | Available within quantum chemistry software. |

| Time-Dependent DFT (TD-DFT) | Characterization of electronic excited states and prediction of UV-Vis spectra. | Accuracy can be dependent on the chosen functional. | Gaussian, ORCA, NWChem |

| Ab Initio Methods (e.g., HF, MP2) | High-accuracy electronic structure calculations, often for benchmarking. | High computational cost, typically limited to smaller systems or specific property calculations. | Gaussian, ORCA, NWChem |

While specific research on this compound is needed to provide concrete data, the application of these well-established computational methodologies would undoubtedly provide valuable insights into its structure, reactivity, and spectroscopic properties.

Based on a comprehensive search for computational and theoretical investigations specifically on the chemical compound “this compound,” it has been determined that there is no available scientific literature containing the specific data required to populate the requested article outline.

The search for data pertaining to Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) surface mapping, Fukui functions, Natural Bond Orbital (NBO) analysis, computational charge transfer properties, and simulated spectroscopic properties for this exact compound did not yield any relevant results.

While computational studies have been conducted on various isomers and derivatives of methoxyphenyl-substituted imidazoles, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, 1-(4-methoxyphenyl)-1H-imidazole, and 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, the distinct substitution pattern of this compound means that the electronic, reactive, and spectroscopic properties are unique. Extrapolating data from these related but structurally different molecules would be scientifically inaccurate and would not adhere to the strict requirement of focusing solely on the specified compound.

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article for “this compound” as per the provided outline due to the absence of published research on this specific molecule.

Simulated Spectroscopic Properties and Comparative Analysis with Experimental Data

Theoretical Vibrational Spectra (Infrared and Raman)

Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands and scattering peaks. The process typically involves quantum chemical calculations, most commonly using Density Functional Theory (DFT) with a basis set like B3LYP/6-311G.

First, the molecular geometry of this compound would be optimized to find its lowest energy conformation. Following optimization, harmonic vibrational frequencies are calculated. These calculated frequencies often exhibit systematic overestimation compared to experimental values due to the harmonic approximation and basis set limitations. To correct this, the computed frequencies are typically multiplied by a scaling factor.

For related imidazole derivatives, key vibrational modes include:

N-H Vibrations: The N-H stretching vibration in the imidazole ring is typically observed in the region of 3200-3500 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching modes from the methoxyphenyl rings are expected in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methoxy (B1213986) (-OCH₃) groups are typically calculated to appear between 2800 and 3000 cm⁻¹.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the imidazole and phenyl rings usually appear in the 1400-1620 cm⁻¹ region.

C-O-C Vibrations: The characteristic asymmetric and symmetric stretching of the C-O-C linkage in the methoxy group is expected in the 1200-850 cm⁻¹ range.

Table 1: Representative Theoretical Vibrational Frequencies for Functional Groups in Methoxyphenyl-Substituted Imidazoles This table is illustrative and based on data from similar compounds.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3410 | Imidazole Ring |

| Aromatic C-H Stretch | 3050 - 3120 | Phenyl Rings |

| Aliphatic C-H Stretch | 2840 - 2970 | Methoxy Group (-OCH₃) |

| C=C / C=N Stretch | 1450 - 1615 | Imidazole & Phenyl Rings |

| C-O-C Asymmetric Stretch | ~1220 | Methoxy Group |

| C-O-C Symmetric Stretch | ~970 | Methoxy Group |

Potential Energy Distribution (PED) Analysis of Vibrational Modes

While frequency calculations identify the energies of vibrational modes, a Potential Energy Distribution (PED) analysis is necessary to characterize the nature of these vibrations. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal vibrational mode. This allows for unambiguous assignment of the calculated frequencies.

Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used for this purpose. The analysis provides a detailed breakdown of how different parts of the molecule move during a specific vibration. For a complex molecule like this compound, many modes are not pure vibrations but rather coupled motions involving several functional groups.

For example, a PED analysis on a similar compound might reveal:

A mode calculated at ~3023 cm⁻¹ could be assigned with over 80% PED contribution from the aliphatic C-H asymmetric stretching of the methyl group.

Vibrations in the 1500-1600 cm⁻¹ range often show significant mixing between C=C stretching in the phenyl rings and C=N stretching in the imidazole core.

Lower frequency modes (< 800 cm⁻¹) are typically complex combinations of ring torsions and out-of-plane bending motions.

This detailed assignment is critical for accurately correlating theoretical spectra with experimental results and understanding the molecule's dynamic behavior.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

Computational methods are widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules, serving as a valuable tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for such calculations, typically performed using DFT.

The procedure involves using the optimized molecular geometry to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, key predicted shifts would include:

¹H NMR:

The N-H proton of the imidazole ring is expected to be significantly deshielded.

Aromatic protons on the methoxyphenyl rings would appear in distinct regions depending on their position relative to the electron-donating methoxy group.

The methyl (-OCH₃) protons would appear as a sharp singlet, typically in the 3-4 ppm range.

¹³C NMR:

Carbons in the imidazole ring would have characteristic shifts.

The two carbons in each methoxyphenyl ring bonded to oxygen and the imidazole ring would be readily identifiable, along with the other aromatic carbons.

The methyl carbon of the methoxy group would have a distinct signal in the aliphatic region of the spectrum.

Comparing the theoretically predicted spectrum with experimental data helps confirm the molecular structure and assign specific resonances.

Non-Linear Optical (NLO) Properties Calculation and Characterization

Molecules with extensive π-conjugated systems and significant charge separation often exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. Computational chemistry allows for the prediction of these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β).

These parameters quantify the molecule's response to a strong external electric field. A large first-order hyperpolarizability (β₀) value is indicative of significant NLO activity. These calculations are typically performed using DFT methods. The results are often compared to a standard NLO material, such as urea (B33335), to gauge their potential.

For imidazole derivatives, the NLO response is often linked to intramolecular charge transfer (ICT). In this compound, the electron-donating methoxy groups can facilitate charge transfer through the π-conjugated system of the phenyl and imidazole rings. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insight into this ICT, where a smaller energy gap often correlates with higher polarizability.

Table 2: Illustrative Calculated NLO Properties for a Substituted Imidazole Derivative This table is for illustrative purposes and shows the type of data generated.

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| μ (Debye) | Dipole Moment | 5.75 |

| α₀ (esu) | Mean Polarizability | 6.0 x 10⁻²³ |

| β₀ (esu) | First-Order Hyperpolarizability | 7.0 x 10⁻³⁰ |

Note: The hyperpolarizability of some imidazole derivatives has been reported to be many times greater than that of urea (β of urea is ~0.37 x 10⁻³⁰ esu), indicating significant NLO potential.

Analysis of Intermolecular Interactions and Crystal Packing through Computational Approaches (e.g., Hirshfeld Surface Analysis)

Understanding how molecules interact with each other in the solid state is crucial for predicting crystal structure and material properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.

For this compound, a Hirshfeld analysis would likely reveal the following key interactions:

H···H Contacts: Due to the abundance of hydrogen atoms, these are typically the most significant contribution to the crystal packing, often accounting for 40-50% of the surface.

C···H/H···C Contacts: These represent interactions between the carbon atoms of the aromatic rings and nearby hydrogen atoms, often contributing significantly to the packing (around 20-25%).

O···H/H···O Contacts: These interactions, involving the oxygen atoms of the methoxy groups and hydrogen atoms on adjacent molecules, are indicative of weak C-H···O hydrogen bonds that play a role in stabilizing the crystal structure.

N···H/H···N Contacts: Interactions involving the nitrogen atoms of the imidazole ring and hydrogen atoms on neighboring molecules suggest the presence of C-H···N or N-H···N hydrogen bonds.

π–π Stacking: The analysis can also reveal π–π stacking interactions between the aromatic phenyl or imidazole rings of adjacent molecules, which are visualized as characteristic red and blue triangular regions on the shape-index surface map.

By quantifying these interactions, Hirshfeld surface analysis provides a detailed picture of the forces governing the crystal packing of the molecule.

Reactivity and Chemical Transformations of 1,5 Bis 4 Methoxyphenyl 1h Imidazole

Oxidation Reactions, particularly at Methoxy (B1213986) Groups

The methoxy groups (-OCH₃) on the phenyl rings are potential sites for oxidative reactions. While specific studies on the oxidation of 1,5-bis(4-methoxyphenyl)-1H-imidazole are not extensively detailed, the reactivity of similar compounds suggests that these groups can be targeted. For instance, related trisubstituted imidazole (B134444) derivatives featuring methoxy groups can undergo oxidation reactions. This process typically leads to the formation of the corresponding quinones.

Common oxidizing agents employed for such transformations in related molecules include strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction involves the oxidation of the electron-rich methoxy-substituted phenyl ring.

Table 1: Potential Oxidation Reactions and Reagents

| Oxidizing Agent | Potential Product | Reaction Type |

|---|---|---|

| Potassium permanganate (KMnO₄) | Quinone derivatives | Oxidation of methoxy-phenyl group |

| Chromium trioxide (CrO₃) | Quinone derivatives | Oxidation of methoxy-phenyl group |

Reduction Reactions of the Imidazole Ring and Substituted Moieties

The imidazole ring within the this compound structure is susceptible to reduction. Chemical reduction can transform the aromatic imidazole ring into a saturated or partially saturated imidazolidine (B613845) or dihydroimidazole (B8729859) derivative. acs.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used for the reduction of the imidazole core in related structures.

Catalytic hydrogenation is another key method for the reduction of heterocyclic aromatic compounds. mdpi.com This process could potentially reduce both the imidazole ring and the phenyl rings under specific conditions (e.g., using noble metal catalysts like Pd, Pt, or Rh under hydrogen pressure), although forcing conditions would be required for the reduction of the stable phenyl rings.

Table 2: Potential Reduction Reactions and Products

| Reducing Agent/Method | Target Moiety | Major Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Imidazole Ring | Dihydroimidazole derivative |

| Lithium aluminum hydride (LiAlH₄) | Imidazole Ring | Dihydroimidazole derivative |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Imidazole Ring / Phenyl Rings | Dihydroimidazole or fully saturated derivatives |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Core and Phenyl Rings

The electronic nature of this compound allows for both electrophilic and nucleophilic substitution reactions.

Electrophilic Substitution: The two 4-methoxyphenyl (B3050149) rings are activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. These groups direct incoming electrophiles to the ortho positions (relative to the methoxy group). Common electrophilic substitution reactions include halogenation (e.g., with bromine or chlorinating agents), nitration, and Friedel-Crafts reactions.

Nucleophilic Substitution: The imidazole ring itself can participate in nucleophilic substitution reactions. researchgate.netsemanticscholar.org The nitrogen atoms of the imidazole ring can act as nucleophiles, for example, in alkylation or acylation reactions at the N-1 position.

Table 3: Substitution Reaction Potentials

| Reaction Type | Reagent Type | Reactive Site | Potential Product |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Bromine (Br₂) | Phenyl Rings (ortho to -OCH₃) | Brominated phenyl derivatives |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Phenyl Rings (ortho to -OCH₃) | Nitrated phenyl derivatives |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Imidazole Nitrogen (N-1) | N-alkylated imidazole derivative |

Photo-Oxidation Processes and Mechanistic Studies

Substituted imidazoles, particularly lophine (2,4,5-triphenylimidazole) derivatives, are known to undergo photo-oxidation reactions. rsc.org Under UV irradiation in the presence of oxygen, these compounds can be transformed. Mechanistic studies on related compounds suggest a pathway involving the formation of a rearranged, stable planar quinoid oxidation-state structure. rsc.org This intermediate is then susceptible to attack by self-sensitized singlet oxygen. rsc.org The process is believed to proceed through a 1,2-dioxetane-like intermediate, which can then decompose. rsc.org The rate of this photo-oxidation can be significantly influenced by the substituents on the imidazole and phenyl rings. rsc.org

Ligand Exchange Reactions in Coordination Chemistry

Imidazole and its derivatives are fundamental building blocks in coordination chemistry, acting as N-donor ligands to form metal-organic frameworks (MOFs) and other coordination complexes. rsc.org The two nitrogen atoms in the imidazole ring can serve as coordination sites. rsc.org Bis-imidazole ligands, in particular, are used to construct coordination polymers with diverse structures. rsc.org

This compound, with its multiple potential coordination sites (the two imidazole nitrogens), can act as a ligand for various transition metal ions. Once a coordination complex is formed, it can potentially undergo ligand exchange reactions, where one or more of the imidazole ligands are replaced by other competing ligands present in the solution. The kinetics and thermodynamics of such exchange reactions would depend on the metal center, the solvent, and the nature of the incoming ligand.

Advanced Derivatization and Functionalization Strategies

The this compound scaffold can be readily modified to generate a library of derivatives with tailored properties. These strategies typically target the N-H proton of the imidazole ring or the activated phenyl rings.

N-Functionalization: The acidic proton on the N-1 nitrogen can be easily removed by a base, and the resulting imidazolate anion can react with various electrophiles. This allows for the introduction of a wide range of substituents, such as alkyl, aryl, or acyl groups, at the nitrogen position. For example, reaction with 2-chloroethanol (B45725) could yield an N-alkylation product like 2-[2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, introducing a hydroxyl functional group. researchgate.net

Phenyl Ring Functionalization: As mentioned in section 5.3, the methoxy-activated phenyl rings can be functionalized via electrophilic aromatic substitution. This allows for the introduction of halogens, nitro groups, or other functionalities that can be used for further transformations, such as cross-coupling reactions. rsc.org

Multi-component Reactions: The synthesis of the imidazole core itself often involves a multi-component reaction, which can be adapted to introduce diversity. By using different substituted benzils, aldehydes, and amines, a wide array of functionalized imidazole derivatives can be produced in a single step. ijsrp.orgresearchgate.net

Advanced Applications in Chemical Sciences and Materials Engineering

Applications in Advanced Materials Science

The imidazole (B134444) scaffold, substituted with electronically active groups, serves as a versatile platform for the design of functional materials. The presence of methoxy (B1213986) groups in 1,5-bis(4-methoxyphenyl)-1H-imidazole enhances its polarizability and potential for intermolecular interactions, making it a candidate for various applications in materials science.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Components

Imidazole-based compounds are actively investigated for their utility in organic electronics. Their inherent charge transport capabilities and tunable electronic properties make them suitable for use in both OLEDs and OPVs. In the context of OLEDs, imidazole derivatives have been employed as blue-emitting materials. For instance, a study on various imidazole-bearing small molecules demonstrated their potential in creating efficient first-generation OLEDs. Electroluminescent properties were investigated using a device architecture of ITO/α-NPD/Small Molecule/TPBi/LiF-Al, where some devices exceeded a luminance of 10,000 cd/m² with current efficiencies reaching up to 7.73 cd/A. metu.edu.tr

While specific performance data for this compound in OLED or OPV devices is not extensively detailed in the current literature, the general performance of related imidazole compounds underscores the potential of this class of materials. The structural features of this compound suggest it could be a viable candidate for further research and development in these applications.

Fluorescent Materials with Specific Photophysical Properties (e.g., Aggregation-Induced Emission, Hot Exciton Luminogens)

A significant area of research for imidazole derivatives is in the field of fluorescent materials, particularly those exhibiting aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE). nih.gov This phenomenon, where non-emissive or weakly emissive molecules become highly luminescent in an aggregated or solid state, is crucial for applications in sensors, imaging, and optoelectronics. nih.gov

A series of novel imidazole derivatives have been synthesized that display strong AIEE properties. nih.gov Photophysical characterization of these compounds revealed strong photoluminescence emission maxima in the range of 435 to 453 nm. nih.gov The AIEE behavior was observed in mixtures of THF and water, where maximum fluorescence was achieved at specific solvent ratios, indicating the formation of emissive aggregates. nih.gov The mechanism behind this enhanced emission is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. nih.gov

The following table summarizes the photophysical properties of a series of AIEE-active imidazole derivatives, providing insight into the potential characteristics of this compound.

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole Derivative 4a | ~305, 327-365 | 435-453 | -7.99 to -7.77 | -5.76 to -5.77 | 2.01 to 2.23 |

| Imidazole Derivative 4b | ~305, 327-365 | 435-453 | -7.99 to -7.77 | -5.76 to -5.77 | 2.01 to 2.23 |

| Imidazole Derivative 4c | ~305, 327-365 | 435-453 | -7.99 to -7.77 | -5.76 to -5.77 | 2.01 to 2.23 |

| Imidazole Derivative 4d | ~305, 327-365 | 408 to 460 (red-shifted) | -7.99 to -7.77 | -5.76 to -5.77 | 2.01 to 2.23 |

Data adapted from a study on novel imidazole-based surrogates. nih.gov

Furthermore, the imidazole molecular framework is recognized for its potential in developing "hot exciton" luminogens, which can efficiently convert triplet excitons into singlet states, thereby enhancing the efficiency of fluorescent materials.

Proton-Conducting Materials (e.g., in Polymer Electrolytes)

Imidazole and its derivatives are well-known for their ability to facilitate proton transport, making them key components in the development of proton-conducting materials, especially for high-temperature polymer electrolyte membrane (PEM) fuel cells. The nitrogen atoms in the imidazole ring can act as both proton donors and acceptors, enabling proton hopping mechanisms.

Research has shown that incorporating imidazole into porous materials like metal-organic frameworks (MOFs) can significantly enhance their proton conductivity. mdpi.com For example, the introduction of imidazole into a Zn(II) MOF increased its proton conductivity by approximately three orders of magnitude. mdpi.com While specific studies on this compound for this purpose are not yet prevalent, the fundamental properties of the imidazole core suggest its potential utility in creating novel proton-conducting polymer electrolytes. The methoxyphenyl groups might influence the material's morphology and compatibility with polymer matrices.

Hole Transport Materials (HTMs) in Perovskite Solar Cells

The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the properties of the hole transport material (HTM). nih.gov Imidazole-based compounds have emerged as promising candidates for HTMs due to their favorable electronic properties and potential for cost-effective synthesis.

The introduction of imidazole derivatives as passivation agents in perovskite films has been shown to reduce defects and enhance the power conversion efficiency (PCE) of PSCs. mdpi.comnih.gov In one study, using 4-(trifluoromethyl)-1H-imidazole as a passivation agent increased the PCE from 16.49% to 18.97% by improving the open-circuit voltage, short-circuit current density, and fill factor. mdpi.comnih.gov While this demonstrates the beneficial role of the imidazole moiety at the perovskite interface, the direct use of this compound as the primary HTM is an area that warrants further investigation. The electron-donating methoxyphenyl groups could potentially raise the highest occupied molecular orbital (HOMO) energy level, which is a critical parameter for efficient hole extraction from the perovskite layer.

Exploration as Energetic Materials

The imidazole ring is a nitrogen-rich heterocycle, a characteristic often associated with energetic materials. The high nitrogen content can lead to a large positive heat of formation and the generation of a significant volume of gaseous products upon decomposition, which are key attributes of explosives and propellants.

Research into energetic materials has explored various nitro-substituted imidazole compounds. For example, 4,4',5,5'-tetranitro-2,2'-bi-1H-imidazole (TNBI) has been studied for its explosive properties, with a calculated detonation velocity of approximately 8800 m/s and a detonation pressure of 35 GPa, making its performance comparable to RDX. icm.edu.pl Another compound, 1-methyl-2,4,5-trinitroimidazole, is predicted to have a high detonation velocity of 8.8 km/s. researchgate.net

It is important to note that these energetic properties are largely due to the presence of multiple nitro groups, which act as oxidizers. This compound lacks these energetic functionalities, and there is currently no evidence in the scientific literature to suggest its exploration or use as an energetic material. The table below shows the properties of a known energetic imidazole derivative for comparison.

| Energetic Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 4,4',5,5'-Tetranitro-2,2'-bi-1H-imidazole (TNBI) | 1.92-1.96 (est.) | ~8800 (calc.) | ~35 (calc.) |

Data for a representative nitro-substituted bi-imidazole compound. icm.edu.pl

Host Compounds for Crystalline Inclusion Complexes and Smart Materials

Substituted imidazoles have demonstrated the ability to act as host molecules, forming crystalline inclusion complexes with a variety of guest compounds. This property is foundational for the development of "smart" materials that can respond to external stimuli such as heat, light, or chemical exposure.

A study on 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole, a compound structurally similar to the subject of this article, revealed its capacity to form inclusion complexes with numerous organic guest molecules. rsc.org The formation of these complexes often results in a distinct color change, dependent on the nature of the guest molecule.

For example, the complex formed with 2-phenylethanol (B73330) is thermochromic; it changes color from orange-yellow to deep red upon heating, accompanied by the release of the guest's characteristic fragrance. This behavior suggests potential applications in temperature sensors or controlled-release systems. Furthermore, the inclusion complex with trichloroacetic acid exhibited a five-fold enhancement in solid-state fluorescence, indicating its potential use in optical sensing or as a smart luminescent material.

The table below details the host-guest molar ratios and the observed colors for various inclusion complexes formed by the related compound, 4,5-bis(4-methoxyphenyl)-2-(4-nitrophenyl)-1H-imidazole.

| Guest Compound | Host:Guest Molar Ratio | Crystal Form | Color |

| Dioxane | 1:1 | Prisms | Orange-yellow |

| 2-Phenylethanol | 2:1 | Needles | Red |

| 4H-Pyridone | 1:1 | Needles | Vermillion |

| Formic Acid | 1:2 | Needles | Yellow |

| Trichloroacetic Acid | 1:1 | Columns | Red |

| Benzoic Acid | 1:1 | Prisms | Yellow |

| p-Methoxybenzoic Acid | 1:1 | Needles | Orange |

Data from a study on a structurally similar imidazole host compound.

These findings strongly suggest that this compound could also serve as a versatile host for creating new crystalline inclusion complexes and smart materials with tunable properties.

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the advanced applications of This compound in the areas outlined. Searches for this specific isomer in the context of asymmetric catalysis, as a pre-catalyst for hydroamination, in electro-organic synthesis, or as a fluorogenic sensor did not yield relevant research findings.

The specified applications, such as the development of ligands for asymmetric catalysis, use as pre-catalysts, and sensor technologies, are well-documented for other isomers and derivatives of substituted imidazoles, but not for the 1,5-disubstituted compound requested. Consequently, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the provided outline.

Future Research Directions and Unaddressed Challenges

Innovation in Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy